molecular formula C4H8ClN B1312905 2,5-dihydro-1H-pyrrole Hydrochloride CAS No. 63468-63-3

2,5-dihydro-1H-pyrrole Hydrochloride

Cat. No. B1312905
CAS RN: 63468-63-3
M. Wt: 105.56 g/mol
InChI Key: GBGHNSYFGCVGDX-UHFFFAOYSA-N
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Description

2,5-Dihydro-1H-pyrrole Hydrochloride is a chemical compound with the empirical formula C4H7N · HCl . Its molecular weight is 105.57 . It is also known by other names such as 3-Pyrroline, δ3-Pyrroline, 2,5-Dihydropyrrole, Pyrroline .


Synthesis Analysis

A clean synthesis of 2,5-dihydro-1H-pyrrole-2-carboxylates has been described in a study . The synthesis was achieved by a two-component condensation reaction of ethyl pyruvate and aniline derivatives under catalyst-free and solvent-free conditions . The method was noted for its practical simplicity, high atom economy, short reaction times, and good yields of the products .


Molecular Structure Analysis

The molecular structure of 2,5-dihydro-1H-pyrrole Hydrochloride can be represented as a 2D Mol file or a computed 3D SD file . The 3D structure can be viewed using Java or Javascript .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2,5-dihydro-1H-pyrrole Hydrochloride include a boiling point of 363.7 K . The compound’s ionization energy determinations are 8.0 PE and 8.61 ± 0.05 PE .

Scientific Research Applications

Pyrrole derivatives have diverse applications in various fields . Here are some of the applications:

  • Medicinal Chemistry

    • Pyrrole is a biologically active scaffold possessing diverse activities .
    • It’s used in the formation of more active compounds when combined with different pharmacophores .
    • Pyrrole containing analogs are considered a potential source of biologically active compounds .
    • Marketed drugs containing a pyrrole ring system are known to have many biological properties such as antipsychotic, β-adrenergic antagonist, anxiolytic, anticancer (leukemia, lymphoma and myelofibrosis etc.), antibacterial, antifungal, antiprotozoal, antimalarial and many more .
  • Material Science

  • Catalysis

properties

IUPAC Name

2,5-dihydro-1H-pyrrole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N.ClH/c1-2-4-5-3-1;/h1-2,5H,3-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBGHNSYFGCVGDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00470466
Record name 2,5-dihydro-1H-pyrrole Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00470466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

105.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-dihydro-1H-pyrrole Hydrochloride

CAS RN

63468-63-3
Record name 2,5-dihydro-1H-pyrrole Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00470466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Pyrroline Hydrochloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,5-dihydro-1H-pyrrole Hydrochloride
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Reactant of Route 6
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Citations

For This Compound
3
Citations
Y Liu, X Hu, Y Wu, W Zhang, X Chen, X You… - European Journal of …, 2018 - Elsevier
A series of novel diamidines with N-substituents on an amidine N-atom were synthesized and evaluated for their cytotoxicity and in vitro antibacterial activity against a range of Gram-…
Number of citations: 24 www.sciencedirect.com
D Schomburg, I Schomburg - Class 1 Oxidoreductases: EC 1, 2013 - Springer
Nomenclature EC number 1.4.3.21 Systematic name primary-amine:oxygen oxidoreductase (deaminating) Recommended name primary-amine oxidase Synonyms AGAO <11> [14,15,…
Number of citations: 2 link.springer.com
雨田淳一郎, ウダジュンイチロウ - toyaku.repo.nii.ac.jp
高尿酸血症は痛風関節炎の原因となるだけでなく, 腎機能や循環器系の障害にも関与する. 日本の 「高尿酸血症・痛風治療のガイドライン」 では高尿酸血症を 「血清尿酸値> 7.0 mg/dL」 と定義して…
Number of citations: 2 toyaku.repo.nii.ac.jp

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